1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine 1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15754532
InChI: InChI=1S/C10H12F3N5/c1-2-17-9(11)7(6-15-17)5-14-8-3-4-18(16-8)10(12)13/h3-4,6,10H,2,5H2,1H3,(H,14,16)
SMILES:
Molecular Formula: C10H12F3N5
Molecular Weight: 259.23 g/mol

1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15754532

Molecular Formula: C10H12F3N5

Molecular Weight: 259.23 g/mol

* For research use only. Not for human or veterinary use.

1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine -

Specification

Molecular Formula C10H12F3N5
Molecular Weight 259.23 g/mol
IUPAC Name 1-(difluoromethyl)-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-3-amine
Standard InChI InChI=1S/C10H12F3N5/c1-2-17-9(11)7(6-15-17)5-14-8-3-4-18(16-8)10(12)13/h3-4,6,10H,2,5H2,1H3,(H,14,16)
Standard InChI Key DWGSFBCOONVSNK-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C=N1)CNC2=NN(C=C2)C(F)F)F

Introduction

1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a complex synthetic organic compound featuring a difluoromethyl group and a pyrazole ring. This compound belongs to the pyrazole class, known for its diverse biological activities and applications in medicinal chemistry. The molecular formula for this compound is not explicitly provided in reliable sources, but it is noted to have a molecular weight of approximately 309.72 g/mol, similar to related compounds .

Synthesis and Chemical Reactions

The synthesis of 1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves multi-step reactions. These synthetic routes may require optimization to improve yield and purity, often involving adjustments to reaction conditions such as temperature and pressure. The compound's chemical reactivity allows it to participate in various reactions, making it a versatile intermediate in synthetic chemistry.

Biological Activity and Potential Applications

Research indicates that this compound exhibits significant biological activity, particularly as a potential inhibitor of specific kinases involved in cancer and inflammatory pathways. Its ability to modulate cellular processes such as proliferation and apoptosis makes it a candidate for further investigation in therapeutic applications.

Biological ActivityPotential Application
Kinase InhibitionCancer and Inflammatory Diseases
Modulation of Cell ProcessesTherapeutic Applications

Interaction Studies

Interaction studies have shown that this compound can bind to specific enzymes and receptors, influencing their activity. For example, it may inhibit certain kinases critical for cell growth and survival, which is vital for understanding its mechanism of action. These interactions are being explored to assess its therapeutic potential further.

Comparison with Similar Compounds

Several compounds exhibit structural similarities with 1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine. A comparison highlighting its uniqueness is as follows:

Compound NameStructureUnique Features
1-(2-fluoroethyl)-N-[5-fluoro-2-thienyl]methyl-pyrazoleContains ethyl instead of difluoromethylPotentially different reactivity due to ethyl group
1-methyl-N-[5-fluoro-2-thienyl]pyrazoleLacks difluoromethyl groupSimpler structure may lead to different biological activity
3-(difluoromethyl)-N-(9-isopropyl-naphthalen)pyrazoleContains naphthalene moietyLarger aromatic system may affect binding affinity

These comparisons underscore the unique combination of functional groups and structural features present in 1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine, influencing its reactivity and biological properties.

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